A +6 Da Mass Shift Enables Interference‑Free Quantification Against Unlabelled Desisobutyl‑Benzylsibutramine
Desisobutyl‑Benzylsibutramine‑d6 exhibits a +6.04 Da mass shift relative to the unlabelled compound (C₂₀H₂₄ClN). This mass difference allows the internal standard to be cleanly separated from the analyte signal in both single‑stage and tandem mass spectrometry, eliminating cross‑talk that would otherwise compromise accuracy at low concentrations .
| Evidence Dimension | Monoisotopic mass (M) |
|---|---|
| Target Compound Data | 319.901 g mol⁻¹ (C₂₀H₁₈D₆ClN) |
| Comparator Or Baseline | 313.86 g mol⁻¹ (C₂₀H₂₄ClN, unlabelled Desisobutyl‑Benzylsibutramine) |
| Quantified Difference | ΔM = +6.04 Da |
| Conditions | High‑resolution mass spectrometry; calculated from molecular formulas |
Why This Matters
The unambiguous mass separation ensures the IS does not contribute to the analyte signal, a prerequisite for achieving ≤15 % bias and ≤15 % CV in regulated bioanalysis per FDA/EMA guidance.
